molecular formula C29H28O5 B14991214 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-tert-butylbenzoate

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-tert-butylbenzoate

Cat. No.: B14991214
M. Wt: 456.5 g/mol
InChI Key: PQXMDOGBSZQQCT-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-tert-butylbenzoate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-tert-butylbenzoate typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the cyclohepta[c]furan core: This can be achieved through a series of cyclization reactions.

    Introduction of the methoxyphenyl group: This step usually involves electrophilic aromatic substitution reactions.

    Attachment of the tert-butylbenzoate group: This is often done through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-tert-butylbenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-tert-butylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-tert-butylbenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl benzoate
  • 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methylbenzoate

Uniqueness

What sets 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-tert-butylbenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications in research and industry.

Properties

Molecular Formula

C29H28O5

Molecular Weight

456.5 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 4-tert-butylbenzoate

InChI

InChI=1S/C29H28O5/c1-17-26-24(30)15-21(19-9-13-23(32-6)14-10-19)16-25(27(26)18(2)33-17)34-28(31)20-7-11-22(12-8-20)29(3,4)5/h7-16H,1-6H3

InChI Key

PQXMDOGBSZQQCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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